2,5-Dibromo-6-methylpyridine
Overview
Description
2,5-Dibromo-6-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,5-Dibromo-6-methylpyridine, they do provide insights into the chemistry of brominated pyridines and related compounds, which can be extrapolated to understand the properties and reactivity of 2,5-Dibromo-6-methylpyridine.
Synthesis Analysis
The synthesis of brominated pyridines is often achieved through direct bromination or via coupling reactions. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines are synthesized through Stille coupling of 2,5-dibromopyridine with organostannanes or by reductive symmetric coupling . Similarly, 2,5-Dibromo-6-methylpyridine could potentially be synthesized through analogous methods, with the methyl group already present on the pyridine ring or introduced through subsequent functionalization.
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. The crystal structure of related compounds, such as 2-amino-5-methylpyridine hydrochloride, has been determined using X-ray diffraction, revealing monoclinic space group and specific cell dimensions . These structural details are crucial for understanding the reactivity and potential applications of brominated pyridines.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. For example, 2-amino-5-bromopyridine can be electrochemically carboxylated to form 6-aminonicotinic acid . The presence of bromine atoms in 2,5-Dibromo-6-methylpyridine suggests that it could also participate in similar reactions, such as nucleophilic substitutions or cross-coupling reactions, to yield a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the presence of bromine atoms and substituents on the pyridine ring. These compounds typically have higher molecular weights and are less volatile compared to their non-brominated counterparts. The bromine atoms also increase the density and boiling points of these compounds. The electronic effects of bromine can lead to changes in reactivity, making these molecules useful in various chemical transformations .
Scientific Research Applications
1. Synthesis of Novel Pyridine-Based Derivatives
- Application Summary: 2,5-Dibromo-6-methylpyridine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results: The reaction produced these novel pyridine derivatives in moderate to good yield . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
2. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 2,5-Dibromo-6-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application: The synthesis involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results: The optimized synthesis starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .
3. Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine
- Application Summary: 2-Bromo-6-methylpyridine, which can be derived from 2,5-Dibromo-6-methylpyridine, is used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine .
4. General Use as a Biochemical Reagent
- Application Summary: 2,5-Dibromo-6-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
5. Synthesis of 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol
- Application Summary: 2-Amino-3,5-dibromo-6-methylpyridine, which can be derived from 2,5-Dibromo-6-methylpyridine, is used in the synthesis of 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol .
6. Synthesis of 3,5-dibromo-6-methyl-2-pyridone
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dibromo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKRHGVKYVGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376598 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-6-methylpyridine | |
CAS RN |
39919-65-8 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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